Lubiprostone Lubiprostone Lubiprostone is a medication used in the management of idiopathic chronic constipation. A prostaglandin E1 derivative, lubiprostone is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. Activation of these channels promotes the secretion of a chloride-rich fluid that soften the stool, increase gastrointestinal motility, and induce spontaneous bowel movements (SBM).
Lubiprostone is an activator of chloride channels (ClC-2) in the intestine and is used for treatment of chronic constipation and irritable bowel syndrome. Lubiprostone has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 and a chloride channel activator with laxative activity. Upon intake, lubiprostone specifically binds to and activates the type 2 chloride channel (ClC-2) in the apical membrane of the gastrointestinal epithelium. This produces an efflux of chloride ions, thereby drawing water into the gastrointestinal lumen. The resulting increased amounts of intestinal fluid soften the stool, increase motility, and improve bowel movements.
Member of a bicyclic fatty acid class of compounds derived from PROSTAGLANDIN E1 involved in chloride channel gating.
Brand Name: Vulcanchem
CAS No.: 136790-76-6
VCID: VC21337243
InChI: InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1
SMILES: CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Molecular Formula: C20H32F2O5
Molecular Weight: 390.5 g/mol

Lubiprostone

CAS No.: 136790-76-6

Cat. No.: VC21337243

Molecular Formula: C20H32F2O5

Molecular Weight: 390.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lubiprostone - 136790-76-6

CAS No. 136790-76-6
Molecular Formula C20H32F2O5
Molecular Weight 390.5 g/mol
IUPAC Name 7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid
Standard InChI InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1
Standard InChI Key WGFOBBZOWHGYQH-IDQKJFIUSA-N
Isomeric SMILES CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
SMILES CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Canonical SMILES CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
Appearance White to Off-White Solid
Melting Point 56-59°C

Pharmacology and Mechanism of Action

Chemical Classification

Lubiprostone is classified as a prostaglandin derivative that specifically activates type 2 chloride channels (ClC-2) on the apical membrane of epithelial cells in the small intestine . This selective activation is central to its therapeutic action and distinguishes it from other constipation treatments.

Clinical Efficacy

Efficacy in Chronic Idiopathic Constipation (CIC)

Multiple clinical trials have established lubiprostone's efficacy in treating chronic idiopathic constipation. A dose-ranging study involving 129 subjects with chronic constipation (defined as fewer than 3 spontaneous bowel movements (SBM) per week along with symptoms like hard stools, straining, or incomplete evacuation) compared lubiprostone (24, 48, or 72 μg/day) to placebo for 3 weeks .

Results demonstrated:

  • Significant increase in weekly SBMs during the first week (p = 0.006), second week (p = 0.014), and throughout the study period (p = 0.046) compared to placebo

  • All three dosage groups showed significant improvement in SBM frequency at week 2 compared to placebo (p ≤ 0.020)

  • Higher percentages of patients experienced an SBM within 24 hours of initial dosing in the lubiprostone groups compared to placebo (24 μg: 44.8%; 48 μg: 59.4%, p = 0.009; 72 μg: 63.6%, p = 0.003; placebo: 27.3%)

  • Significant improvements in straining (p < 0.005) and stool consistency (p < 0.005)

A second phase III trial with 237 subjects further confirmed these findings, showing significantly improved weekly bowel movement frequency (5.89 vs 3.99, p < 0.0001) and more patients experiencing an SBM within 24 hours (61% vs 31%, p < 0.0001) .

A comprehensive 2025 meta-analysis involving 14 studies and 4,550 patients confirmed that lubiprostone significantly increased SBMs per week (RR 1.454, 95% CI 1.193–1.771) and SBMs within 24 hours (RR 1.790, 95% CI 1.491–2.150) in CIC patients .

Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)

The 2025 meta-analysis further confirmed that lubiprostone improved all SBM-related outcomes and abdominal pain measures in IBS-C patients .

Long-Term Efficacy

A 48-week study demonstrated lubiprostone's sustained efficacy in reducing constipation severity, abdominal bloating, and abdominal discomfort (p < 0.0001 for all measures compared to baseline) . Following initiation of lubiprostone treatment, mean constipation severity scores remained reduced for the duration of treatment, with statistically significant reductions at all post-baseline time points (p < 0.0015) .

Adverse EventFrequency with LubiprostoneFrequency with Placebo
Nausea19.8-31%5%
Diarrhea9.7-13%1%
Abdominal distension6.9%Not reported
Headache6.9%Not reported
Abdominal pain5.2%Not reported

Sources:

Nausea is the most commonly reported adverse effect. Of patients receiving lubiprostone 24 mcg twice daily, approximately 31% reported nausea compared to 5% with placebo. Among these, 3% reported severe nausea, and 9% discontinued treatment due to nausea. Men and patients older than 65 years experienced lower rates of nausea (approximately 13% and 18%, respectively) .

Diarrhea occurred in approximately 13% of lubiprostone patients versus 1% of placebo recipients, with 2% discontinuing therapy due to this adverse effect .

Special Populations

Regarding pregnancy, lubiprostone has shown potential to cause fetal loss in animal studies (guinea pigs receiving two to six times the recommended dose) and is classified as pregnancy category C .

Dosage and Administration

Table 2: Dosing Recommendations for Lubiprostone

IndicationRecommended DosageAvailable FormApproximate Monthly Cost (2006)
Chronic Idiopathic Constipation24 mcg twice daily24-mcg capsule$178
Irritable Bowel Syndrome with Constipation8 mcg twice daily24-mcg capsuleNot reported

Source:

In long-term studies, dose reduction was observed in 17% of patients, resulting in an average daily exposure of approximately 1.7 capsules (40.8 mcg) .

Comparative Efficacy

Table 3: Efficacy of Lubiprostone Across Different Constipation Types

Sources:

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator